2,7-Diamino-4,9-dihydro-4,9-dihydroxypyrido(2,3,4,5-lmn)phenanthridine-5,10-dione
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Overview
Description
2,7-Diamino-4,9-dihydro-4,9-dihydroxypyrido(2,3,4,5-lmn)phenanthridine-5,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the pyrido[2,3,4,5-lmn]phenanthridine family, which is characterized by a fused ring system that includes both pyridine and phenanthridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 2,7-diamino-4,9-dihydro-4,9-dihydroxy- involves multiple steps. One common method includes the reduction of a precursor compound using iron powder in an aqueous ammonium chloride solution at elevated temperatures. The reaction is typically carried out at 100°C with vigorous stirring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,7-Diamino-4,9-dihydro-4,9-dihydroxypyrido(2,3,4,5-lmn)phenanthridine-5,10-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used in the synthesis of the compound itself.
Substitution: Functional groups on the compound can be replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Iron powder in aqueous ammonium chloride solution.
Substitution: Various halogenating agents or nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2,7-Diamino-4,9-dihydro-4,9-dihydroxypyrido(2,3,4,5-lmn)phenanthridine-5,10-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 2,7-diamino-4,9-dihydro-4,9-dihydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4,9-Dialkylpyrido(2,3,4,5-lmn)phenanthridine-5,10-dione
- 10-Alkoxy-4-alkylpyrido(2,3,4,5-lmn)phenanthridin-5-one
- 5,10-Dialkoxypyrido(2,3,4,5-lmn)phenanthridine
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
58996-11-5 |
---|---|
Molecular Formula |
C14H10N4O4 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
6,13-diamino-2,9-dihydroxy-2,9-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione |
InChI |
InChI=1S/C14H10N4O4/c15-5-1-7-11-9(3-5)18(22)14(20)8-2-6(16)4-10(12(8)11)17(21)13(7)19/h1-4,21-22H,15-16H2 |
InChI Key |
HCBUDRIKLCCMEY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C3=C1C(=O)N(C4=CC(=CC(=C43)C(=O)N2O)N)O)N |
Canonical SMILES |
C1=C(C=C2C3=C1C(=O)N(C4=CC(=CC(=C43)C(=O)N2O)N)O)N |
58996-11-5 | |
Synonyms |
2,7-diamino-4,9-dihydroxy-5,10-dioxo-4,5,9,10-tetrahydro-4,9-diazapyrene 2,7-diamino-4,9-dioxo-5,10-dioxy-4,5,9,10-tetrahydro-4,9-diazapyrene DDDTDP |
Origin of Product |
United States |
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